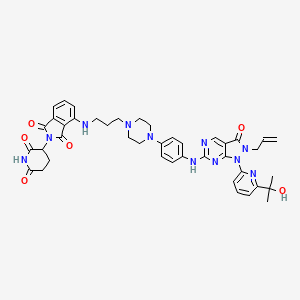

Pomalidomide-C3-adavosertib

Description

Properties

Molecular Formula |

C42H45N11O6 |

|---|---|

Molecular Weight |

799.9 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-4-[3-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)-2-pyridinyl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]propylamino]isoindole-1,3-dione |

InChI |

InChI=1S/C42H45N11O6/c1-4-19-51-38(56)29-25-44-41(48-36(29)53(51)33-11-6-10-32(46-33)42(2,3)59)45-26-12-14-27(15-13-26)50-23-21-49(22-24-50)20-7-18-43-30-9-5-8-28-35(30)40(58)52(39(28)57)31-16-17-34(54)47-37(31)55/h4-6,8-15,25,31,43,59H,1,7,16-24H2,2-3H3,(H,44,45,48)(H,47,54,55) |

InChI Key |

LZUDSNUROXNVPH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=NC(=CC=C1)N2C3=NC(=NC=C3C(=O)N2CC=C)NC4=CC=C(C=C4)N5CCN(CC5)CCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Pomalidomide-C3-Adavosertib-Mediated Wee1 Degradation Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel therapeutic strategy involving the degradation of Wee1 kinase through a proteolysis-targeting chimera (PROTAC) composed of pomalidomide (B1683931) and adavosertib. This document details the mechanism of action, presents key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction

The G1/S cell cycle checkpoint is frequently dysregulated in cancer, rendering malignant cells highly dependent on the G2/M checkpoint for DNA repair and survival. Wee1 kinase is a critical regulator of the G2/M checkpoint, acting to inactivate cyclin-dependent kinase 1 (CDK1) through inhibitory phosphorylation, thereby preventing premature entry into mitosis. Inhibition of Wee1 has emerged as a promising anti-cancer strategy, particularly in tumors with p53 mutations that lack a functional G1 checkpoint.

Adavosertib (AZD1775) is a potent small-molecule inhibitor of Wee1. However, it is associated with dose-limiting toxicities and off-target effects on kinases such as Polo-like kinase 1 (PLK1). To overcome these limitations, a novel PROTAC degrader, ZNL-02-096, was developed. This chimera links adavosertib to pomalidomide, a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This conjugation redirects the cellular protein degradation machinery to selectively target Wee1 for ubiquitination and subsequent proteasomal degradation.

Mechanism of Action

The Pomalidomide-C3-adavosertib conjugate, ZNL-02-096, functions as a molecular bridge, simultaneously binding to Wee1 kinase via its adavosertib moiety and the CRBN E3 ubiquitin ligase complex through its pomalidomide component. This proximity induces the polyubiquitination of Wee1, marking it for degradation by the 26S proteasome.

The degradation of Wee1 prevents the inhibitory phosphorylation of CDK1 on Tyrosine 15. Consequently, the active CDK1/Cyclin B complex drives cells to enter mitosis prematurely, even in the presence of DNA damage. This abrogation of the G2/M checkpoint leads to mitotic catastrophe and subsequent apoptosis in cancer cells. A key advantage of this degradation approach is its potential for increased potency and selectivity compared to simple inhibition, as the degrader molecule can be catalytically recycled to eliminate multiple target proteins.

Figure 1. this compound (ZNL-02-096) mediated Wee1 degradation pathway.

Quantitative Data Summary

The efficacy of ZNL-02-096 has been characterized by its potent and selective degradation of Wee1 kinase, leading to downstream cellular effects at concentrations significantly lower than its parent inhibitor, adavosertib.

| Compound | Target | Metric | Value | Cell Line | Reference |

| ZNL-02-096 | Wee1 | Maximal Degradation | Achieved at 100 nM | MOLT-4 | [1] |

| ZNL-02-096 | PLK1 | Degradation | Spared (Not Degraded) | MOLT-4 | [1] |

| Adavosertib (AZD1775) | Wee1 | Inhibition (IC₅₀) | 5.2 nM (in vitro) | N/A | [1] |

Table 1. Potency and Selectivity of ZNL-02-096.

| Effect | ZNL-02-096 | Adavosertib (AZD1775) | Fold Difference | Reference |

| Induction of G2/M Accumulation | Effective at lower doses | Requires higher doses | ~10-fold | [1] |

| Induction of Apoptosis | Potent induction | Less potent | Not specified | [1] |

| Increase in γH2Ax (DNA Damage Marker) | Significant increase | Less significant at equivalent low doses | Not specified | [1] |

Table 2. Comparative Cellular Effects of ZNL-02-096 and Adavosertib.

Experimental Protocols

Detailed methodologies are crucial for the validation and characterization of Wee1 degraders. Below are protocols for key experiments.

Wee1 Degradation Assay (Western Blot)

This protocol is for determining the degradation of Wee1 protein in response to treatment with ZNL-02-096.

Materials:

-

Cancer cell line of interest (e.g., MOLT-4, OVCAR3)

-

Complete culture medium

-

ZNL-02-096, Adavosertib, Pomalidomide, and DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Wee1, anti-PLK1, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of ZNL-02-096 (e.g., 1, 10, 100, 1000 nM), adavosertib, pomalidomide, and DMSO for desired time points (e.g., 2, 4, 8, 24 hours). For mechanism validation, pre-treat cells with MG132 for 1-2 hours before adding the degrader.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize protein amounts for each sample, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and visualize protein bands using an ECL substrate and an imaging system. Quantify band intensity using densitometry software.

Cell Viability Assay (CellTiter-Glo®)

This assay quantifies ATP, an indicator of metabolically active cells, to measure cell viability.

Materials:

-

Opaque-walled 96-well or 384-well plates

-

Cancer cell lines

-

Test compounds (ZNL-02-096, etc.)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells at a pre-determined optimal density in opaque-walled multiwell plates.

-

Compound Treatment: After 24 hours, treat cells with a serial dilution of the test compounds. Include wells with untreated cells (negative control) and wells with medium only (background).

-

Incubation: Incubate plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

-

Assay Protocol: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

-

Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Lysis and Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record luminescence using a plate-reading luminometer.

-

Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle-treated control wells and plot dose-response curves to calculate IC₅₀ values.

Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry)

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

Test compounds

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) Staining Solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with compounds (e.g., 100 nM ZNL-02-096) for 24 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer. Acquire data for at least 10,000 events per sample.

-

Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow and Logic

The characterization of a novel degrader like ZNL-02-096 follows a logical progression from initial biochemical validation to the assessment of its ultimate cellular effects.

Figure 2. Experimental workflow for the characterization of a Wee1 degrader.

Conclusion

The development of this compound (ZNL-02-096) represents a significant advancement in the targeted therapy of cancers reliant on the G2/M checkpoint. By hijacking the cell's ubiquitin-proteasome system, this Wee1 degrader achieves potent and selective elimination of its target, leading to robust anti-proliferative effects at concentrations lower than the parent inhibitor. This technical guide provides the foundational knowledge, quantitative data, and experimental methodologies necessary for researchers to further investigate and build upon this promising therapeutic strategy.

References

Unveiling Pomalidomide-C3-adavosertib: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core aspects of the discovery and synthesis of Pomalidomide-C3-adavosertib, a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Wee1 kinase. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and a summary of key quantitative data, serving as a vital resource for researchers in the field of targeted protein degradation.

Introduction: A Bifunctional Approach to Targeting Wee1

This compound is a heterobifunctional molecule that elegantly combines the tumor cell-cycle inhibitor adavosertib with the E3 ubiquitin ligase-recruiting capabilities of pomalidomide (B1683931). Adavosertib is a potent and selective inhibitor of Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1][2] By inhibiting Wee1, adavosertib forces cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[2] Pomalidomide, an immunomodulatory imide drug (IMiD), binds to the cereblon (CRBN) E3 ubiquitin ligase complex.[3][4]

The ingenuity of this compound lies in its PROTAC design. The molecule acts as a bridge, bringing Wee1 kinase into close proximity with the CRBN E3 ligase. This induced proximity triggers the ubiquitination of Wee1, marking it for degradation by the proteasome. This targeted protein degradation offers a distinct advantage over simple inhibition, as it can lead to a more sustained and profound biological effect.

Synthesis and Chemical Properties

The synthesis of this compound involves the strategic linkage of pomalidomide and adavosertib via a three-carbon (C3) linker. The general approach involves the synthesis of key intermediates, such as pomalidomide functionalized with a reactive group on the linker and a corresponding reactive adavosertib derivative.

A common synthetic strategy involves the use of building blocks like "Pomalidomide-C3-NH2" which provides the pomalidomide and linker portion with a terminal amine group ready for conjugation.

While a definitive, publicly available, step-by-step protocol for the exact "this compound" is not detailed in the provided search results, the synthesis of similar Wee1 degraders has been described. For instance, the development of the Wee1 degrader ZNL-02-096 involved conjugating adavosertib (AZD1775) to the CRBN-binding ligand, pomalidomide.[2]

Table 1: Key Chemical Intermediates and the Final Compound

| Compound/Intermediate | Role in Synthesis | Reference |

| Pomalidomide | CRBN E3 Ligase Ligand | [3] |

| Adavosertib (AZD1775) | Wee1 Kinase Ligand | [1] |

| Pomalidomide-C3-NH2 | Pomalidomide with C3 linker and terminal amine | N/A |

| Adavosertib-C3-NH-Boc | Adavosertib with protected C3 linker | N/A |

| This compound | Final PROTAC Degrader | N/A |

Mechanism of Action and Signaling Pathway

As a PROTAC, this compound's mechanism of action is centered on hijacking the cell's ubiquitin-proteasome system to achieve targeted degradation of Wee1 kinase.

The process can be summarized in the following steps:

-

Ternary Complex Formation: this compound simultaneously binds to Wee1 kinase (via the adavosertib moiety) and the CRBN subunit of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex (via the pomalidomide moiety), forming a ternary complex.

-

Ubiquitination: The close proximity of Wee1 to the E3 ligase within this complex facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of Wee1.

-

Proteasomal Degradation: The polyubiquitinated Wee1 is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins.

-

Recycling: After the degradation of Wee1, this compound is released and can engage in another cycle of binding and degradation.

References

- 1. Selective Wee1 degradation by PROTAC degraders recruiting VHL and CRBN E3 ubiquitin ligases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and Characterization of a Wee1 Kinase Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Pomalidomide-C3-Adavosertib-Induced Apoptosis in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the scientific foundation and experimental framework for investigating the pro-apoptotic effects of a novel, hypothetical Proteolysis Targeting Chimera (PROTAC), termed Pomalidomide-C3-Adavosertib. This bifunctional molecule is conceptualized to harness the E3 ligase-recruiting capability of pomalidomide (B1683931) and the Wee1 kinase-inhibiting property of adavosertib to induce targeted degradation of Wee1, a critical regulator of the G2/M cell cycle checkpoint. By forcing premature mitotic entry in cancer cells, this strategy aims to trigger mitotic catastrophe and subsequent apoptosis. This document provides a comprehensive overview of the individual components' mechanisms of action, a proposed mechanism for the conjugate, structured quantitative data from existing literature on pomalidomide and adavosertib, and detailed experimental protocols for the evaluation of this novel compound.

Introduction: A PROTAC-Based Approach to Cancer Therapy

The targeted degradation of oncoproteins represents a paradigm shift in cancer therapy. Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI). They consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

This guide focuses on a conceptual PROTAC, This compound . This molecule leverages:

-

Pomalidomide : A third-generation immunomodulatory drug (IMiD) that binds to the Cereblon (CRBN) substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1]

-

Adavosertib (AZD1775) : A potent and selective small-molecule inhibitor of the Wee1 kinase, a key negative regulator of the G2/M cell cycle checkpoint.[2][3]

-

C3 Linker : A hypothetical alkyl linker to conjugate the two active moieties.

The central hypothesis is that this compound will function as a molecular glue between Wee1 kinase and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of Wee1. This event is expected to abrogate the G2/M checkpoint, causing cells with DNA damage to enter mitosis prematurely, culminating in mitotic catastrophe and apoptosis.[4][5]

Mechanisms of Action and Signaling Pathways

Pomalidomide: Hijacking the Ubiquitin-Proteasome System

Pomalidomide exerts its anti-cancer effects by binding to CRBN.[6] This binding event alters the substrate specificity of the E3 ligase complex, leading to the recruitment and degradation of "neo-substrates" that are not native targets of CRBN. In multiple myeloma, the principal neo-substrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[][8] The degradation of these factors leads to the downregulation of critical downstream targets, including IRF4 and c-Myc, which ultimately results in cell cycle arrest and apoptosis.[1]

Adavosertib: Abrogating the G2/M Checkpoint

Adavosertib is a selective inhibitor of Wee1 kinase.[9] Wee1 is a critical gatekeeper of the G2/M transition, preventing entry into mitosis in the presence of DNA damage. It does this by applying an inhibitory phosphorylation to Cyclin-Dependent Kinase 1 (CDK1) at the Tyr15 residue.[10] Cancer cells, particularly those with p53 mutations, often have a defective G1 checkpoint and are highly reliant on the G2/M checkpoint for DNA repair and survival.[2][11] By inhibiting Wee1, adavosertib prevents the inactivation of CDK1, forcing cells to enter mitosis prematurely, which leads to genomic instability, mitotic catastrophe, and apoptosis.[4][5]

Proposed Mechanism of this compound PROTAC

The this compound PROTAC is designed to induce the formation of a ternary complex between Wee1 kinase and the CRL4-CRBN E3 ligase. The pomalidomide moiety serves as the CRBN binder, while an adavosertib-derived "warhead" binds to Wee1. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to Wee1, marking it for degradation by the 26S proteasome. The resulting depletion of Wee1 protein is expected to produce a more sustained and potent biological effect than transient inhibition, leading to robust induction of apoptosis.

Quantitative Data Presentation

The following tables summarize key quantitative data for pomalidomide and adavosertib based on published studies. These values provide a baseline for designing experiments and interpreting results for the this compound conjugate.

Table 1: Pomalidomide In Vitro Efficacy

| Cell Line | Cancer Type | Assay | Duration | IC50 | Citation |

|---|---|---|---|---|---|

| RPMI8226 | Multiple Myeloma | Cell Viability | 48 hours | 8 µM | [12] |

| OPM2 | Multiple Myeloma | Cell Viability | 48 hours | 10 µM |[12] |

Table 2: Adavosertib-Induced Apoptosis

| Cell Line | Cancer Type | Treatment | Duration | Control (% Apoptotic) | Treated (% Apoptotic) | Citation |

|---|---|---|---|---|---|---|

| OVCAR8 | Ovarian Cancer | 500 nM Adavosertib | 72 hours | 8.9% | 26.7% | [4] |

| CAOV3 | Ovarian Cancer | 500 nM Adavosertib | 72 hours | 12.6% | 31.5% | [4] |

| M048i | Ovarian Cancer | 500 nM Adavosertib | 72 hours | 11.9% | 25.2% | [4] |

| K1 | Thyroid Cancer | 500 nM Adavosertib | - | 0.6% (Early) | 8.4% (Early) |

| BHP7-13 | Thyroid Cancer | 500 nM Adavosertib | - | 1.8% (Early) | 4.1% (Early) | |

Table 3: Adavosertib Effect on Cell Cycle Distribution

| Cell Line | Cancer Type | Treatment | Duration | Parameter | Control (%) | Treated (%) | Citation |

|---|---|---|---|---|---|---|---|

| OVCAR8 | Ovarian Cancer | 500 nM Adavosertib | 72 hours | % G2/M Cells | 14.4% | 58.3% | [4] |

| CAOV3 | Ovarian Cancer | 500 nM Adavosertib | 72 hours | % G2/M Cells | 16.0% | 45.3% | [4] |

| M048i | Ovarian Cancer | 500 nM Adavosertib | 72 hours | % G2/M Cells | 23.9% | 54.0% | [4] |

| KAT18 | Thyroid Cancer | 500 nM Adavosertib | - | % G2/M Cells | 11.2% | 54.8% |[10] |

Experimental Protocols

This section outlines detailed methodologies for key experiments to characterize the activity of this compound.

Cell Culture and Treatment

-

Cell Lines : Select cancer cell lines with known p53 status and Wee1 expression (e.g., OVCAR8, CAOV3 for ovarian cancer; HCT116 for colon cancer).[4][13]

-

Culture Conditions : Culture cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ atmosphere.[14]

-

Compound Preparation : Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in complete culture medium to achieve the desired final concentrations.

-

Treatment : Seed cells at an appropriate density. After allowing cells to adhere (typically overnight), replace the medium with medium containing the compound at various concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) at a final concentration not exceeding 0.1%.[14] Incubate for specified time points (e.g., 24, 48, 72 hours).

Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment : Treat cells with the compound as described in 4.1 for 48-72 hours.[4]

-

Harvesting : Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing : Wash the cell pellet twice with cold phosphate-buffered saline (PBS).[14]

-

Staining : Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., Annexin V-FITC Apoptosis Detection Kit).[4]

-

Incubation : Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis : Analyze the samples immediately by flow cytometry. Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[14]

Cell Cycle Analysis

This assay determines the effect of the compound on cell cycle phase distribution.

-

Cell Treatment : Treat cells with the compound for 24, 48, or 72 hours.[4]

-

Labeling (Optional but Recommended) : For S-phase analysis, pulse-label cells with 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) for 1-2 hours before harvesting.

-

Harvesting and Fixation : Harvest cells as described above. Wash with PBS, then fix using an appropriate method, such as 70% ice-cold ethanol, while vortexing gently. Store at -20°C.

-

Staining : Rehydrate cells in PBS. If using EdU, perform the click-chemistry reaction to conjugate a fluorescent azide (B81097) according to the kit's protocol.[11] Stain cellular DNA by incubating with a solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

-

Analysis : Analyze the samples by flow cytometry. Use the DNA content histogram to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[10]

Western Blot Analysis

This technique is used to detect changes in the expression levels of key proteins involved in the drug's mechanism of action.

-

Cell Lysis : After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.[14]

-

Sample Preparation : Normalize protein amounts for all samples. Add Laemmli sample buffer and denature by boiling at 95°C for 5-10 minutes.

-

SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on a polyacrylamide gel via SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[15]

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., Wee1, p-CDK1 (Tyr15), Cleaved PARP, Cleaved Caspase-3, γH2AX) and a loading control (e.g., GAPDH, β-actin).[10]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

-

Detection and Analysis : Wash the membrane again. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.[15]

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the preclinical evaluation of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Facebook [cancer.gov]

- 3. Safety, anti-tumor activity, and biomarker analysis in a phase 1 trial of the once-daily Wee1 inhibitor adavosertib (AZD1775) in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Wee1 inhibitor adavosertib on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WEE1 Inhibitor Adavosertib Exerts Antitumor Effects on Colorectal Cancer, Especially in Cases with p53 Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Pomalidomide? [synapse.patsnap.com]

- 8. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 9. onclive.com [onclive.com]

- 10. Efficacy of Adavosertib Therapy against Anaplastic Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Effects of Wee1 inhibitor adavosertib on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Investigating the Pharmacology of Pomalidomide-C3-adavosertib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative modality in drug discovery, offering the potential to eliminate disease-driving proteins rather than merely inhibiting them. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to simultaneously bind a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.

This technical guide provides an in-depth examination of Pomalidomide-C3-adavosertib (also known as ZNL-02-096), a novel PROTAC designed to induce the degradation of Wee1 kinase. This molecule conjugates the Wee1 inhibitor adavosertib with pomalidomide (B1683931), a ligand for the Cereblon (CRBN) E3 ligase, via a C3 linker. By hijacking the CRBN E3 ligase complex, this compound marks Wee1 for destruction, presenting a distinct and potentially more potent mechanism of action compared to simple enzymatic inhibition. This document details the pharmacology of this compound, presents its preclinical data, outlines key experimental protocols for its characterization, and visualizes the underlying biological pathways.

Core Pharmacology

This compound is a selective and rapid degrader of Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1][2][3][4] Its mechanism of action is predicated on the PROTAC concept, where it acts as a molecular bridge between Wee1 and the CRBN E3 ubiquitin ligase.

-

Pomalidomide Moiety : This component of the molecule binds to Cereblon (CRBN), a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex. This engagement effectively "hijacks" the cell's natural protein disposal machinery.

-

Adavosertib Moiety : This "warhead" component binds to Wee1 kinase, the protein of interest targeted for degradation.

-

C3 Linker : A three-carbon linker connects the pomalidomide and adavosertib moieties, providing the optimal spatial orientation to facilitate the formation of a stable ternary complex between Wee1, the PROTAC, and CRBN.

Once this ternary complex is formed, the CRL4-CRBN complex polyubiquitinates Wee1, tagging it for recognition and degradation by the 26S proteasome. The degradation of Wee1 prevents the inhibitory phosphorylation of cyclin-dependent kinase 1 (CDK1), leading to premature mitotic entry, accumulation of DNA damage, and ultimately, apoptosis.[3][5] Preclinical data indicate that the pharmacological effects of this compound are CRBN-dependent.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative preclinical data for this compound and its constituent components.

| Parameter | Value | Cell Line | Assay | Reference |

| IC₅₀ | 3.58 nM | Not Specified | Not Specified | [1][2] |

| DC₅₀ | 1.5 nM | Not Specified | Not Specified | [1][7] |

| Dₘₐₓ | 89% | Not Specified | Not Specified | [8] |

Table 1: Preclinical Data for this compound

| Parameter | Value | Cell Line | Assay | Reference |

| IC₅₀ (Wee1 Inhibition) | 5.2 nM | Not Specified | Kinase Assay | [3] |

| tₘₐₓ | 2.2 - 4.1 hours | Human | Phase I Study | Not Specified |

| Half-life | 5 - 12 hours | Human | Phase I Study | Not Specified |

Table 2: Pharmacological Data for Adavosertib

| Parameter | Value | Cell Line | Assay | Reference |

| tₘₐₓ | 3 hours | Human | Pharmacokinetic Study | |

| Half-life | 8.9 hours | Human | Pharmacokinetic Study |

Table 3: Pharmacokinetic Data for Pomalidomide

Signaling Pathways and Mechanisms

The following diagrams illustrate the proposed mechanism of action of this compound and the relevant signaling pathways.

Caption: Mechanism of Action of this compound PROTAC.

Caption: The Wee1 Kinase Signaling Pathway in G2/M Checkpoint Control.

Experimental Protocols

The following protocols are representative of the key experiments required to characterize the pharmacological activity of this compound.

Western Blot for Wee1 Degradation

This protocol is used to quantify the degradation of the target protein, Wee1, following treatment with the PROTAC.

Materials:

-

Cancer cell line of interest (e.g., MOLT-4, OVCAR8)[5]

-

This compound

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Wee1, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate and imaging system

Methodology:

-

Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with serial dilutions of this compound (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time course (e.g., 6, 12, 24 hours).[5]

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary anti-Wee1 antibody overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Detection: Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities and normalize Wee1 levels to the loading control. Calculate DC₅₀ and Dₘₐₓ values.

Caption: Experimental Workflow for Western Blot Analysis of Protein Degradation.

Cell Viability Assay

This assay measures the effect of this compound on cancer cell proliferation and survival.

Materials:

-

Cancer cell line of interest

-

This compound

-

DMSO (vehicle control)

-

96-well clear or opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent

-

Luminometer or microplate reader

Methodology:

-

Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in a 96-well plate and incubate overnight.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control.

-

Incubation: Incubate the plate for a desired duration (e.g., 24, 48, 72 hours).[5]

-

Reagent Addition: For CellTiter-Glo®, add the reagent to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present. For MTT, add the reagent and incubate to allow for formazan (B1609692) crystal formation, then solubilize the crystals.

-

Data Acquisition: Measure luminescence or absorbance using a plate reader.

-

Analysis: Normalize the data to the vehicle-treated control wells and calculate the IC₅₀ value by fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine how the degradation of Wee1 affects cell cycle progression.

Materials:

-

Cancer cell line of interest (e.g., MOLT-4)[3]

-

This compound

-

DMSO (vehicle control)

-

PBS

-

70% ethanol (B145695), ice-cold

-

Propidium Iodide (PI)/RNase staining buffer

-

Flow cytometer

Methodology:

-

Cell Treatment: Treat cells with this compound (e.g., 100 nM) and a vehicle control for a specified time (e.g., 24 hours).[5]

-

Harvest and Fixation: Harvest the cells by centrifugation. Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice or at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS. Resuspend the cells in PI/RNase staining buffer and incubate in the dark at room temperature for 15-30 minutes.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound represents a promising application of PROTAC technology, targeting the critical cell cycle regulator Wee1 for degradation. Its dual-component design allows for the specific recruitment of Wee1 to the CRBN E3 ligase, leading to its elimination and subsequent cancer cell death. The preclinical data, demonstrating nanomolar potency in both inhibition and degradation, highlight its potential as a therapeutic agent.[1][2] The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of this and other novel protein degraders. As research in targeted protein degradation continues to advance, molecules like this compound will be pivotal in shaping the future of precision oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cell Cycle/DNA Damage | DC Chemicals [dcchemicals.com]

- 3. Wee1 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 4. Wee1 — TargetMol Chemicals [targetmol.com]

- 5. ZNL-02-096 | PROTAC Degrader of Wee1 | 2414418-49-6 | InvivoChem [invivochem.com]

- 6. ZNL-02-096 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

Pomalidomide-C3-adavosertib: A Technical Guide to a Targeted Wee1 Protein Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins. Pomalidomide-C3-adavosertib, also known as ZNL-02-096, is a novel heterobifunctional protein degrader designed to selectively target the Wee1 kinase for degradation.[1][2][3][4] Wee1 is a critical regulator of the G2/M cell cycle checkpoint, and its inhibition is a promising strategy in cancer therapy, particularly in tumors with a deficient G1/S checkpoint.[1][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols, and synthesis.

Core Concept: Targeted Protein Degradation

This compound is a Proteolysis Targeting Chimera (PROTAC). It is a bifunctional molecule that consists of a ligand for the target protein (adavosertib for Wee1), a ligand for an E3 ubiquitin ligase (pomalidomide for Cereblon [CRBN]), and a chemical linker (C3) that connects the two.[1] This design allows the degrader to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to induce the degradation of the target protein.

Mechanism of Action

The mechanism of action of this compound involves the formation of a ternary complex between the degrader, the Wee1 kinase, and the CRBN E3 ligase. This proximity induces the ubiquitination of Wee1, marking it for degradation by the 26S proteasome. The degradation of Wee1 leads to the abrogation of the G2/M checkpoint, causing cancer cells with damaged DNA to enter mitosis prematurely, resulting in mitotic catastrophe and apoptosis.[1][4] Notably, this targeted degradation approach offers selectivity, as this compound spares the off-target kinase PLK1, which is a known target of the parent Wee1 inhibitor, adavosertib.[1]

References

- 1. "Development and Characterization of a Wee1 Kinase Degrader" by Zhengnian Li, Benika J Pinch et al. [digitalcommons.library.tmc.edu]

- 2. Development and Characterization of a Wee1 Kinase Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ZNL-02-096 | PROTAC Degrader of Wee1 | 2414418-49-6 | InvivoChem [invivochem.com]

- 4. Development and Characterization of a Wee1 Kinase Degrader - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Structure and Function of Pomalidomide-C3-adavosertib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional molecule Pomalidomide-C3-adavosertib, a proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of Wee1 kinase. This document details its core structure, mechanism of action, synthesis, and experimental application, serving as a vital resource for researchers in oncology and drug discovery.

Core Concepts: Structure and Properties

This compound is a synthetic molecule engineered to induce the selective degradation of the Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint. As a PROTAC, it consists of three key components: a ligand for the target protein (adavosertib for Wee1), a ligand for an E3 ubiquitin ligase (pomalidomide for Cereblon), and a linker (a three-carbon, C3, chain) that connects the two ligands.

| Property | Value |

| Chemical Formula | C42H45N11O6 |

| Molecular Weight | 799.88 g/mol |

| CAS Number | 2414418-49-6 |

| Known Target | Wee1 Kinase |

| E3 Ligase Recruited | Cereblon (CRBN) |

Mechanism of Action: Targeted Protein Degradation

This compound operates through the PROTAC mechanism, hijacking the cell's natural protein disposal system to eliminate the Wee1 kinase. The process can be summarized in the following steps:

-

Ternary Complex Formation: The adavosertib moiety of the molecule binds to the Wee1 kinase, while the pomalidomide (B1683931) moiety simultaneously binds to the Cereblon (CRBN) E3 ubiquitin ligase. This results in the formation of a ternary complex comprising Wee1, this compound, and CRBN.

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the Wee1 protein.

-

Proteasomal Degradation: The polyubiquitinated Wee1 is then recognized and targeted for degradation by the 26S proteasome, leading to its clearance from the cell.

This targeted degradation of Wee1 prevents the phosphorylation of CDK1, leading to premature mitotic entry and subsequent cell death in cancer cells, particularly those with a deficient G1/S checkpoint.

Pomalidomide-C3-Adavosertib: A Dual-Function Conjugate for Targeted Oncology Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles, mechanisms of action, and experimental evaluation of a hypothetical dual-function conjugate, Pomalidomide-C3-Adavosertib. This molecule is designed to merge two powerful anti-cancer strategies: targeted protein degradation and cell cycle checkpoint inhibition. By covalently linking pomalidomide (B1683931), a recruiter of the E3 ubiquitin ligase Cereblon (CRBN), with adavosertib, a selective WEE1 kinase inhibitor, this conjugate offers a novel approach to inducing cancer cell death through synergistic pathways.

This document outlines the distinct and combined mechanisms of action, presents relevant quantitative data for the individual components, provides detailed experimental protocols for characterization, and includes visualizations of key pathways and workflows to guide researchers in the field of oncology drug discovery.

Core Mechanisms of Action

The therapeutic rationale for this compound is based on a dual-pronged attack on cancer cell biology. The conjugate is designed to simultaneously induce the degradation of specific cellular proteins critical for cancer cell survival and abrogate the G2/M cell cycle checkpoint, forcing cells with DNA damage into premature and lethal mitosis.

Pomalidomide-Mediated Protein Degradation

The pomalidomide moiety functions as a "molecular glue." It binds to the Cereblon (CRBN) protein, which is a substrate receptor component of the Cullin-RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][] This binding event alters the substrate specificity of CRBN, causing it to recognize and bind to "neo-substrate" proteins that it would not normally interact with. Key neo-substrates with well-established roles in hematological malignancies are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[][3][4]

Once the ternary complex (Pomalidomide-CRBN-Neo-substrate) is formed, the E3 ligase machinery transfers ubiquitin molecules to the neo-substrate.[5] This polyubiquitination marks the protein for recognition and subsequent degradation by the 26S proteasome, effectively eliminating it from the cell.[5][6]

Adavosertib-Mediated WEE1 Inhibition and G2/M Checkpoint Abrogation

The adavosertib moiety is a potent and selective inhibitor of WEE1 kinase.[7] WEE1 is a critical gatekeeper of the G2/M cell cycle checkpoint. Its primary function is to phosphorylate and inactivate Cyclin-Dependent Kinase 1 (CDK1), a key driver of mitotic entry.[8][9][10] This inhibitory phosphorylation at Tyr15 of CDK1 prevents the cell from proceeding into mitosis, providing time for DNA repair if damage is detected.[8][11]

Many cancer cells have a defective G1 checkpoint (often due to p53 mutations), making them heavily reliant on the G2/M checkpoint for survival, especially when undergoing DNA damage from chemotherapy or intrinsic replication stress.[8][12] By inhibiting WEE1, adavosertib prevents the inhibitory phosphorylation of CDK1.[7] This leads to premature activation of the CDK1/Cyclin B complex, forcing the cell to enter mitosis despite the presence of unrepaired DNA damage. This process, known as mitotic catastrophe, ultimately results in apoptotic cell death.[13]

Quantitative Data Presentation

The efficacy of small molecule inhibitors and degraders is commonly assessed by their half-maximal inhibitory concentration (IC50) or half-maximal degradation concentration (DC50). The tables below summarize publicly available IC50 data for pomalidomide and adavosertib as single agents across various cancer cell lines. This data serves as a baseline for evaluating the potential potency of the conjugate.

Table 1: Pomalidomide IC50 Values in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Comments |

| RPMI-8226 | Multiple Myeloma | 8 | 48-hour treatment.[14] |

| OPM2 | Multiple Myeloma | 10 | 48-hour treatment.[14] |

| PBMC (T-reg expansion) | N/A (Immune Cells) | ~1 | 7-day culture with IL-2.[15] |

Table 2: Adavosertib (AZD1775) IC50/EC50 Values in Cancer Cell Lines

| Cell Line | Cancer Type | IC50/EC50 (nM) | Comments |

| WiDr | Colon Cancer | 81 - 160 | EC50 for suppression of induced CDC2 phosphorylation.[7] |

| H1299 | Lung Cancer | 160 - 180 | EC50 for suppression of induced CDC2 phosphorylation.[7] |

| MDA-MB-231 | Breast Cancer | 307 | Single agent cytotoxicity.[16] |

| Various | Ovarian, etc. | 5.2 | Cell-free assay against Wee1 kinase.[7] |

Detailed Experimental Protocols

Characterizing the activity of this compound requires a suite of well-defined assays. The following protocols provide detailed methodologies for assessing cell viability, target protein degradation, and cell cycle distribution.

Protocol 1: Cell Viability Assessment using CellTiter-Glo®

This protocol measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolic activity.[17]

Materials:

-

This compound and control compounds (Pomalidomide, Adavosertib).

-

Cancer cell lines of interest.

-

Opaque-walled 96-well or 384-well plates suitable for luminescence.[18]

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

-

Luminometer.

Procedure:

-

Cell Seeding: Prepare a cell suspension and seed cells into an opaque-walled multiwell plate at a pre-determined optimal density. Include wells with medium only for background measurement.[18][19]

-

Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the designated wells and incubate for the desired time period (e.g., 48, 72, or 96 hours).

-

Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate it and the lyophilized Substrate to room temperature.[18] Reconstitute the substrate with the buffer to create the CellTiter-Glo® Reagent.

-

Assay Execution:

-

Equilibrate the plate to room temperature for approximately 30 minutes.[19]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium in a 96-well plate).[18]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[19]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19]

-

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Analysis: Subtract the background luminescence from all readings. Normalize the data to vehicle-treated controls and plot a dose-response curve to determine IC50 values.

Protocol 2: Target Protein Level Analysis by Western Blot

This protocol is used to detect and quantify the levels of specific proteins (e.g., IKZF1, p-CDK1) to confirm the mechanism of action.[20]

Materials:

-

Treated and untreated cell pellets.

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[21]

-

BCA Protein Assay kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-IKZF1, anti-p-CDK1 Tyr15, anti-CDK1, anti-Actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system (e.g., ChemiDoc).

Procedure:

-

Lysate Preparation: Lyse cell pellets in ice-cold lysis buffer containing inhibitors.[21] Clarify lysates by centrifugation and determine protein concentration using a BCA assay.[5]

-

SDS-PAGE: Normalize protein amounts, add Laemmli buffer, and boil samples. Separate proteins by molecular weight using SDS-PAGE.[5]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[22]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[5]

-

Antibody Incubation:

-

Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize target protein levels to a loading control (e.g., β-Actin or GAPDH).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium (B1200493) iodide (PI) staining to quantify DNA content and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Treated and untreated cells.

-

Phosphate-Buffered Saline (PBS).

-

Ice-cold 70% ethanol (B145695) for fixation.[23][24]

-

PI/RNase Staining Solution (containing Propidium Iodide and DNase-free RNase A).[23]

-

Flow cytometer.

Procedure:

-

Cell Harvesting: Harvest cells (including supernatant for floating cells) and wash with cold PBS.

-

Fixation: Resuspend the cell pellet (e.g., 1-2 x 10^6 cells) and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[23][24] Fix for at least 2 hours (or overnight) at 4°C.

-

Staining:

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[23]

Visualization of Experimental Workflows

References

- 1. What is the mechanism of Pomalidomide? [synapse.patsnap.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of G 2 / M Transition by Inhibition of WEE 1 and PKMYT 1 Kinases | Semantic Scholar [semanticscholar.org]

- 12. What are the therapeutic applications for WEE1 inhibitors? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 18. promega.com [promega.com]

- 19. promega.com [promega.com]

- 20. benchchem.com [benchchem.com]

- 21. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 22. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]

- 23. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 24. corefacilities.iss.it [corefacilities.iss.it]

Preliminary Efficacy of Pomalidomide-C3-Adavosertib: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate pathogenic proteins that are difficult to target with conventional inhibitors. This technical guide provides a detailed overview of the preliminary studies on the efficacy of Pomalidomide-C3-adavosertib, a novel heterobifunctional degrader targeting Wee1 kinase. This molecule combines the Wee1 inhibitor adavosertib with the Cereblon (CRBN) E3 ligase ligand pomalidomide, thereby redirecting the cell's ubiquitin-proteasome system to induce the degradation of Wee1. This dual mechanism of action—Wee1 degradation—presents a promising strategy for overcoming resistance and enhancing efficacy in various oncology indications.

Mechanism of Action

This compound is a Proteolysis Targeting Chimera (PROTAC) that leverages the cellular ubiquitin-proteasome system to selectively degrade Wee1 kinase. The molecule consists of three key components: a warhead that binds to the target protein (adavosertib for Wee1), an E3 ligase-recruiting ligand (pomalidomide for Cereblon), and a chemical linker (C3) that connects the two.

By simultaneously binding to both Wee1 and Cereblon, this compound forms a ternary complex. This proximity induces the transfer of ubiquitin from the E2-conjugating enzyme to Wee1, marking it for degradation by the 26S proteasome. The degradation of Wee1, a critical regulator of the G2/M cell cycle checkpoint, leads to uncontrolled mitotic entry and subsequent apoptosis in cancer cells.

Signaling Pathway

The signaling cascade initiated by this compound leading to Wee1 degradation and downstream cellular effects is depicted below.

Caption: Mechanism of this compound-mediated Wee1 degradation and apoptosis.

Quantitative Data

The following tables summarize the in vitro efficacy of this compound and its individual components.

Table 1: In Vitro Degradation Efficacy of Wee1 Degraders

| Compound | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| This compound | Wee1 | Not Specified | 3.58 | >90 | [1] |

| Wee1 Degrader (Patent Example) | Wee1 | Not Specified | Not Specified | >90 (at 100 nM) | [2] |

DC₅₀: Half-maximal degradation concentration; Dₘₐₓ: Maximum degradation.

Table 2: In Vitro Anti-proliferative Activity (IC₅₀)

| Compound | Cancer Type | Cell Line | IC₅₀ (nM) | Reference |

| Adavosertib | Wee1 Kinase Assay | - | 5.2 | [3] |

| Esophageal Squamous Cell Carcinoma | KYSE150 | Not Specified | [4] | |

| Esophageal Squamous Cell Carcinoma | EC109 | Not Specified | [4] | |

| Pomalidomide | Multiple Myeloma | RPMI-8226 | 8,000 | [5] |

| Multiple Myeloma | OPM2 | 10,000 | [5] | |

| Multiple Myeloma | MM.1S | Not Specified | [6] |

IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocols

A proposed experimental workflow for the preliminary in vitro and in vivo evaluation of this compound is outlined below.

Caption: Proposed experimental workflow for evaluating this compound efficacy.

Wee1 Degradation Assay (Western Blot)

-

Objective: To quantify the dose-dependent degradation of Wee1 and determine the DC₅₀ and Dₘₐₓ values.

-

Methodology:

-

Cell Culture: Plate a suitable cancer cell line (e.g., with known Wee1 dependency) in 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 18-24 hours. Include a vehicle control (DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against Wee1 and a loading control (e.g., GAPDH or β-actin).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the bands using a chemiluminescence detection system.

-

-

Analysis: Quantify the band intensities and normalize the Wee1 signal to the loading control. Plot the normalized values against the compound concentration to determine the DC₅₀ and Dₘₐₓ.

-

Cell Viability Assay

-

Objective: To determine the anti-proliferative effect of this compound and calculate the IC₅₀ value.

-

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound.

-

Incubation: Incubate the cells for 72 hours.

-

Viability Assessment: Measure cell viability using a commercially available assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Analysis: Normalize the results to the vehicle-treated control and plot a dose-response curve to calculate the IC₅₀ value.

-

Mechanism of Action Validation

-

Proteasome Inhibitor Rescue Assay:

-

Objective: To confirm that Wee1 degradation is mediated by the proteasome.

-

Methodology: Co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). Assess Wee1 levels by Western blot. A rescue of Wee1 degradation in the presence of the proteasome inhibitor would confirm a proteasome-dependent mechanism.

-

-

CRBN Knockdown/Knockout:

-

Objective: To verify the requirement of Cereblon for the degrader's activity.

-

Methodology: Use siRNA or CRISPR/Cas9 to knockdown or knockout CRBN in the target cells. Treat the modified cells with this compound and assess Wee1 degradation. A loss of degradation in CRBN-deficient cells would confirm the dependency on this E3 ligase.

-

In Vivo Efficacy Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

-

Methodology:

-

Model System: Utilize a subcutaneous xenograft model by implanting human cancer cells into immunocompromised mice.

-

Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) according to a predetermined dosing schedule.

-

Tumor Growth Monitoring: Measure tumor volume and body weight regularly.

-

Pharmacodynamic Analysis: At the end of the study, collect tumor tissue to assess Wee1 degradation and downstream pathway modulation by Western blot or immunohistochemistry.

-

Analysis: Compare tumor growth inhibition between the treated and control groups to evaluate in vivo efficacy.

-

Conclusion

This compound represents a novel and promising therapeutic strategy that combines the targeted inhibition and degradation of Wee1 kinase. The preliminary data and proposed experimental framework outlined in this guide provide a solid foundation for further investigation into its efficacy and mechanism of action. Future studies should focus on expanding the evaluation to a broader range of cancer models, elucidating the pharmacokinetic and pharmacodynamic properties, and identifying predictive biomarkers of response. The continued development of such targeted protein degraders holds significant potential for advancing cancer therapy.

References

- 1. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Wee1 Inhibitor AZD1775 Effectively Inhibits the Malignant Phenotypes of Esophageal Squamous Cell Carcinoma In Vitro and In Vivo [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Pomalidomide and Adavosertib Combination Therapy in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed experimental protocol for investigating the synergistic anti-cancer effects of pomalidomide (B1683931) and adavosertib in a cell culture setting. Pomalidomide is an immunomodulatory agent that targets the E3 ubiquitin ligase Cereblon (CRBN), leading to the degradation of key transcription factors involved in cancer cell survival and proliferation, such as Ikaros (IKZF1) and Aiolos (IKZF3). Adavosertib is a potent and selective inhibitor of the Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint. The combination of these two agents is predicated on a strong mechanistic rationale, including the potential for pomalidomide to induce the degradation of Wee1, thereby enhancing the cytotoxic effects of Wee1 inhibition by adavosertib.

These application notes offer a comprehensive guide for researchers to explore this promising combination therapy in vitro, including protocols for assessing cell viability, apoptosis, and cell cycle progression.

Signaling Pathways and Experimental Workflow

The synergistic interaction between pomalidomide and adavosertib is hypothesized to occur through complementary mechanisms of action targeting cancer cell proliferation and survival. Pomalidomide's recruitment of CRBN can lead to the ubiquitination and subsequent proteasomal degradation of various target proteins, including the potential for Wee1 degradation. Adavosertib directly inhibits Wee1 kinase activity, leading to the abrogation of the G2/M checkpoint and forcing cells with DNA damage into premature mitosis, resulting in mitotic catastrophe and apoptosis.

The experimental workflow is designed to systematically evaluate the single-agent and combined effects of pomalidomide and adavosertib on cancer cell lines.

Data Presentation

The following tables provide a structured format for summarizing quantitative data from the described experimental protocols.

Table 1: IC50 Values of Pomalidomide and Adavosertib as Single Agents and in Combination

| Cell Line | Pomalidomide IC50 (µM) | Adavosertib IC50 (µM) | Combination Index (CI) at ED50 |

| MM.1S | [Insert Data] | [Insert Data] | [Insert Data] |

| RPMI-8226 | [Insert Data] | [Insert Data] | [Insert Data] |

| U266 | [Insert Data] | [Insert Data] | [Insert Data] |

| HCT116 | [Insert-Data] | [Insert Data] | [Insert Data] |

Table 2: Apoptosis Induction by Pomalidomide and Adavosertib Combination

| Cell Line | Treatment | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| MM.1S | Vehicle Control | [Insert Data] | [Insert Data] |

| Pomalidomide (IC50) | [Insert Data] | [Insert Data] | |

| Adavosertib (IC50) | [Insert Data] | [Insert Data] | |

| Combination | [Insert Data] | [Insert Data] | |

| HCT116 | Vehicle Control | [Insert Data] | [Insert Data] |

| Pomalidomide (IC50) | [Insert Data] | [Insert Data] | |

| Adavosertib (IC50) | [Insert Data] | [Insert Data] | |

| Combination | [Insert Data] | [Insert Data] |

Table 3: Cell Cycle Analysis of Cells Treated with Pomalidomide and Adavosertib

| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |

| MM.1S | Vehicle Control | [Insert Data] | [Insert Data] | [Insert Data] |

| Pomalidomide (IC50) | [Insert Data] | [Insert Data] | [Insert Data] | |

| Adavosertib (IC50) | [Insert Data] | [Insert Data] | [Insert Data] | |

| Combination | [Insert Data] | [Insert Data] | [Insert Data] | |

| HCT116 | Vehicle Control | [Insert Data] | [Insert Data] | [Insert Data] |

| Pomalidomide (IC50) | [Insert Data] | [Insert Data] | [Insert Data] | |

| Adavosertib (IC50) | [Insert Data] | [Insert Data] | [Insert Data] | |

| Combination | [Insert Data] | [Insert Data] | [Insert Data] |

Experimental Protocols

Materials and Reagents

-

Cell Lines: Multiple myeloma (e.g., MM.1S, RPMI-8226, U266) or other relevant cancer cell lines (e.g., HCT116).

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Pomalidomide: Stock solution in DMSO.

-

Adavosertib: Stock solution in DMSO.

-

Cell Viability Reagent: MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

-

Apoptosis Detection Kit: Annexin V-FITC and Propidium Iodide (PI).

-

Cell Cycle Analysis Reagents: Propidium Iodide (PI) staining solution, RNase A.

-

Phosphate-buffered saline (PBS).

-

Trypsin-EDTA.

-

96-well and 6-well cell culture plates.

-

Flow cytometer.

-

Plate reader.

Protocol 1: Cell Viability and Synergy Assessment

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Preparation: Prepare serial dilutions of pomalidomide and adavosertib in culture medium.

-

Treatment:

-

Single-agent IC50 determination: Treat cells with increasing concentrations of pomalidomide or adavosertib for 72 hours.

-

Combination treatment: Treat cells with a matrix of pomalidomide and adavosertib concentrations, keeping a constant ratio or varying both.

-

-

Cell Viability Assay:

-

After 72 hours of incubation, add the cell viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Measure absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 values for single agents using non-linear regression.

-

Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

-

Protocol 2: Apoptosis Assay

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with pomalidomide, adavosertib, or the combination at their respective IC50 concentrations for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Protocol 3: Cell Cycle Analysis

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with pomalidomide, adavosertib, or the combination at their respective IC50 concentrations for 24 or 48 hours.

-

Cell Harvesting and Fixation:

-

Harvest the cells and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol (B145695) while gently vortexing and store at -20°C overnight.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in a solution containing Propidium Iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry: Analyze the stained cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

The provided protocols offer a robust framework for the preclinical evaluation of the pomalidomide and adavosertib combination in cancer cell lines. The synergistic potential of this combination, grounded in their distinct and complementary mechanisms of action, warrants thorough investigation. The successful execution of these experiments will provide valuable insights into the efficacy and underlying molecular mechanisms of this novel therapeutic strategy, potentially paving the way for future clinical development.

Application Notes and Protocols for Wee1 Degradation Analysis via Western Blot

Topic: Pomalidomide-C3-adavosertib Western Blot Protocol for Wee1

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel Proteolysis Targeting Chimera (PROTAC) designed to induce the targeted degradation of Wee1 kinase. This molecule combines the Wee1 inhibitor adavosertib with the Cereblon (CRBN) E3 ligase ligand pomalidomide (B1683931).[1][2] Adavosertib provides the binding affinity for the Wee1 protein, while pomalidomide recruits the CRBN E3 ubiquitin ligase complex.[3][4] This proximity leads to the ubiquitination and subsequent proteasomal degradation of Wee1, offering a powerful strategy to eliminate Wee1 protein expression in cancer cells.

Wee1 is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis by inhibitory phosphorylation of cyclin-dependent kinase 1 (CDK1).[5][6] In many cancer cells, particularly those with p53 mutations, the G1/S checkpoint is dysfunctional, making them highly dependent on the G2/M checkpoint for DNA repair before cell division.[2][5] Inhibition or degradation of Wee1 forces these cells into premature mitosis with unrepaired DNA damage, leading to mitotic catastrophe and apoptosis.[4][7] The degradation of Wee1 via a PROTAC approach represents a promising therapeutic strategy to overcome resistance mechanisms associated with traditional kinase inhibitors.

These application notes provide a detailed protocol for utilizing Western blotting to quantify the degradation of Wee1 in response to treatment with this compound.

Signaling Pathway and Mechanism of Action

This compound functions as a molecular bridge between Wee1 kinase and the CRL4-CRBN E3 ubiquitin ligase complex. The adavosertib component of the PROTAC binds to Wee1, while the pomalidomide moiety binds to CRBN.[2][3] This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to Wee1. Poly-ubiquitinated Wee1 is then recognized and degraded by the 26S proteasome. The degradation of Wee1 prevents the inhibitory phosphorylation of CDK1, leading to the activation of the CDK1/Cyclin B complex. This activation drives the cell into mitosis, and in the presence of DNA damage, results in mitotic catastrophe and apoptosis.[4][7]

Experimental Protocol: Western Blot for Wee1 Degradation

This protocol outlines the steps to assess the degradation of Wee1 protein in a cellular context following treatment with this compound.

1. Cell Culture and Treatment:

-

Culture selected cancer cell lines (e.g., high-grade serous ovarian cancer cell lines) in the appropriate medium (e.g., DMEM/F-12 or RPMI) supplemented with 10% FBS and 1% penicillin-streptomycin.[7]

-

Plate cells in 6-well plates to achieve 70-80% confluency on the day of treatment.

-

Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time course (e.g., 2, 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

-

After treatment, wash cells twice with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration of each sample using a BCA or Bradford protein assay kit according to the manufacturer's instructions.[7]

3. SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations for all samples with Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-20% polyacrylamide gel.[7]

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[7]

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for Wee1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

For a loading control, probe the same membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.

5. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ).[7] Normalize the Wee1 band intensity to the corresponding loading control band intensity for each sample.

Data Presentation

The quantitative data from the Western blot analysis can be summarized in a table to facilitate comparison between different treatment conditions.

| Treatment Concentration (nM) | Treatment Time (hours) | Normalized Wee1 Expression (Arbitrary Units) | Standard Deviation |

| 0 (Vehicle) | 24 | 1.00 | ± 0.08 |

| 1 | 24 | 0.85 | ± 0.06 |

| 10 | 24 | 0.42 | ± 0.05 |

| 100 | 24 | 0.15 | ± 0.03 |

| 1000 | 24 | 0.05 | ± 0.02 |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Western blot protocol for analyzing Wee1 degradation.

References

- 1. abmole.com [abmole.com]

- 2. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. metapress.com [metapress.com]

- 5. WEE1 Inhibitor Adavosertib Exerts Antitumor Effects on Colorectal Cancer, Especially in Cases with p53 Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic and Medicinal Chemistry Approaches Toward WEE1 Kinase Inhibitors and Its Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of Wee1 inhibitor adavosertib on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Viability Assay with Pomalidomide-C3-adavosertib

For Researchers, Scientists, and Drug Development Professionals

Introduction